molecular formula C10H16O4 B1527221 Ethyl 3-oxo-4-(oxolan-2-yl)butanoate CAS No. 670275-62-4

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate

Cat. No. B1527221
CAS RN: 670275-62-4
M. Wt: 200.23 g/mol
InChI Key: JQZYHGAIIKGKKU-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate is a compound with the molecular formula C10H16O4 and a molecular weight of 200.23 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O4/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h9H,2-7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 3-oxo-4-(oxolan-2-yl)butanoate has been utilized in the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were found to be potent urease inhibitors, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).
  • A phosphine-catalyzed [4 + 2] annulation process employed Ethyl 2-methyl-2,3-butadienoate, leading to the synthesis of highly functionalized tetrahydropyridines. This study showcases the compound's role in facilitating complex chemical reactions (Zhu et al., 2003).
  • In the exploration of sortase A transpeptidase inhibitors to tackle Gram-positive pathogens, Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate was identified as a leading compound, highlighting its potential in addressing antibiotic resistance issues (Maggio et al., 2016).

Biofuel and Environmental Applications

  • The compound has been investigated for its potential in improving the performance and emission characteristics of diesel engines when used as an additive with diesel-glycerol derivatives blends. This research points towards its utility in enhancing fuel properties and reducing emissions (Oprescu et al., 2014).
  • Research on the microwave-mediated catalyst- and solvent-free regioselective Biginelli reaction for synthesizing novel tetrahydropyrimidines involved Ethyl 3-oxo-4-(arylsulfonyl)butanoate, demonstrating the compound's versatility in facilitating environmentally friendly chemical reactions (Harikrishnan et al., 2013).

Safety and Hazards

The safety information for Ethyl 3-oxo-4-(oxolan-2-yl)butanoate indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-oxo-4-(oxolan-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZYHGAIIKGKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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